molecular formula C11H6Cl2N2O2 B11795353 6-Chloro-3-(4-chlorophenyl)pyridazine-4-carboxylic acid

6-Chloro-3-(4-chlorophenyl)pyridazine-4-carboxylic acid

Cat. No.: B11795353
M. Wt: 269.08 g/mol
InChI Key: VAXZXMXRNKCGSU-UHFFFAOYSA-N
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Description

6-Chloro-3-(4-chlorophenyl)pyridazine-4-carboxylic acid is a chemical compound that belongs to the pyridazine family Pyridazines are heterocyclic aromatic organic compounds characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-3-(4-chlorophenyl)pyridazine-4-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with readily available starting materials such as 4-chlorobenzaldehyde and hydrazine hydrate.

    Formation of Hydrazone: The 4-chlorobenzaldehyde reacts with hydrazine hydrate to form a hydrazone intermediate.

    Cyclization: The hydrazone undergoes cyclization in the presence of a suitable catalyst to form the pyridazine ring.

    Chlorination: The resulting pyridazine derivative is then chlorinated using a chlorinating agent such as thionyl chloride or phosphorus pentachloride to introduce the chlorine atoms at the desired positions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield, purity, and cost-effectiveness. Key considerations include the choice of solvents, reaction temperatures, and purification methods to ensure high-quality product.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-3-(4-chlorophenyl)pyridazine-4-carboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the phenyl and pyridazine rings can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols and electrophiles such as alkyl halides.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridazine derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

6-Chloro-3-(4-chlorophenyl)pyridazine-4-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its potential bioactivity.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It may be used in the development of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of 6-Chloro-3-(4-chlorophenyl)pyridazine-4-carboxylic acid involves its interaction with specific molecular targets. The chlorine atoms and the pyridazine ring can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    3,6-Dichloropyridazine-4-carboxylic acid: Similar in structure but with different substitution patterns.

    4-Chloro-5-(2-hydroxy-ethylamino)-3-(2H)-pyridazinone: Another pyridazine derivative with distinct functional groups.

Uniqueness

6-Chloro-3-(4-chlorophenyl)pyridazine-4-carboxylic acid is unique due to its specific substitution pattern, which can influence its reactivity and potential applications. The dual chlorine substitutions provide distinct chemical properties that can be leveraged in various research and industrial contexts.

Properties

Molecular Formula

C11H6Cl2N2O2

Molecular Weight

269.08 g/mol

IUPAC Name

6-chloro-3-(4-chlorophenyl)pyridazine-4-carboxylic acid

InChI

InChI=1S/C11H6Cl2N2O2/c12-7-3-1-6(2-4-7)10-8(11(16)17)5-9(13)14-15-10/h1-5H,(H,16,17)

InChI Key

VAXZXMXRNKCGSU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NN=C(C=C2C(=O)O)Cl)Cl

Origin of Product

United States

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